2,3,6,7-Tetrachloroquinoxaline

Description

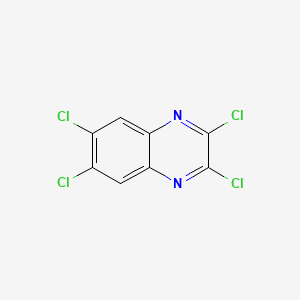

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetrachloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWLQHHUPKCOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399279 | |

| Record name | 2,3,6,7-Tetrachloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25983-14-6 | |

| Record name | 2,3,6,7-Tetrachloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25983-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Core: A Technical Guide to 2,3,6,7-Tetrachloroquinoxaline in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Highly Functionalized Heterocycle

2,3,6,7-Tetrachloroquinoxaline is a unique heterocyclic compound characterized by a quinoxaline core fully substituted with chlorine atoms on its benzene and pyrazine rings. This high degree of chlorination renders the molecule exceptionally reactive and versatile, making it a valuable building block in various fields of chemical research. The electron-withdrawing nature of the four chlorine atoms significantly influences the electronic properties of the quinoxaline system, making it a potent electrophile and a key precursor for the synthesis of a wide array of functional organic materials and biologically active molecules. This guide delves into the core applications of this compound, providing in-depth technical insights for researchers looking to harness its synthetic potential.

Core Reactivity: A Hub for Nucleophilic Aromatic Substitution

The primary utility of this compound in research stems from its high susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the quinoxaline ring, further amplified by the four chloro substituents, facilitates the displacement of these chlorine atoms by a variety of nucleophiles. This reactivity allows for the systematic and often regioselective introduction of diverse functional groups, enabling the construction of complex molecular architectures.

The reactivity of the chlorine atoms is not uniform. The chlorines at the 2- and 3-positions on the pyrazine ring are generally more activated towards nucleophilic attack compared to those at the 6- and 7-positions on the benzene ring. This differential reactivity can be exploited to achieve selective functionalization.

Application in Materials Science: Building Blocks for Organic Electronics

The unique electronic properties of the quinoxaline core, particularly its electron-accepting nature, make this compound an attractive precursor for the synthesis of materials for organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] By strategically replacing the chlorine atoms with electron-donating moieties, researchers can construct donor-acceptor (D-A) type conjugated polymers and small molecules with tailored optoelectronic properties.

Synthesis of Donor-Acceptor Conjugated Polymers

Donor-acceptor conjugated polymers are a class of materials that exhibit intramolecular charge transfer, which is crucial for their performance in electronic devices. The electron-deficient quinoxaline unit derived from this compound can serve as a powerful acceptor moiety in these polymers.

Workflow for Polymer Synthesis via Cross-Coupling Reactions:

References

2,3,6,7-Tetrachloroquinoxaline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,3,6,7-tetrachloroquinoxaline. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is a halogenated heterocyclic compound. The core structure consists of a pyrazine ring fused to a benzene ring, with chlorine atoms substituting hydrogen at positions 2, 3, 6, and 7.

In-Depth Technical Guide to 2,3,6,7-Tetrachloroquinoxaline (CAS: 25983-14-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6,7-tetrachloroquinoxaline, a halogenated heterocyclic compound of interest in chemical synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, safety information, and its potential role as an inhibitor of key cellular signaling pathways.

Core Compound Information

This compound is a substituted quinoxaline with the chemical formula C₈H₂Cl₄N₂. Quinoxaline derivatives are a class of compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including roles as anticancer, antibacterial, and antipsychotic agents. The tetrachlorinated nature of this specific molecule suggests its utility as a chemical intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 25983-14-6 | N/A |

| Molecular Formula | C₈H₂Cl₄N₂ | N/A |

| Molecular Weight | 267.93 g/mol | N/A |

| Melting Point | 174-176 °C | [1] |

| Boiling Point | 319.8 °C at 760 mmHg | [2] |

| Density | 1.697 g/cm³ | [2] |

| SMILES | Clc1cc2nc(Cl)c(Cl)nc2cc1Cl | [1] |

| InChI Key | GQWLQHHUPKCOJH-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For halogenated quinoxalines, the synthesis often starts from a pre-halogenated o-phenylenediamine or involves chlorination of the quinoxaline core.

Below is a generalized experimental workflow for the synthesis of a quinoxaline derivative, which can be adapted by researchers.

Biological Activity and Signaling Pathways

Quinoxaline derivatives have been identified as modulators of various signaling pathways. Notably, 2,3,6-trisubstituted quinoxaline derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway in non-small-cell lung cancer cell lines.[3] The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the inhibition of a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon inhibition of this complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation.

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and a hypothetical point of inhibition by a quinoxaline derivative.

Experimental Protocol: Wnt/β-catenin Signaling Inhibition Assay

To assess the inhibitory activity of compounds like this compound on the Wnt/β-catenin pathway, a luciferase reporter assay is commonly employed. This protocol provides a general methodology.

Objective: To quantify the inhibition of Wnt/β-catenin signaling by a test compound in a cancer cell line.

Materials:

-

Colorectal cancer cell line (e.g., HCT116)

-

Super8XTOPFlash luciferase reporter construct

-

β-galactosidase expression vector (for normalization)

-

Transfection reagent

-

Cell lysis buffer

-

Luciferase and β-galactosidase assay reagents

-

Test compound (e.g., a quinoxaline derivative) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Culture and Transfection:

-

Plate colorectal cancer cells in 24-well plates and culture overnight.

-

Co-transfect the cells with the Super8XTOPFlash luciferase construct and the β-galactosidase expression vector using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of incubation post-transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Reporter Assay:

-

After another 24 hours of incubation, lyse the cells.

-

Measure the luciferase and β-galactosidase activities using a luminometer and a spectrophotometer, respectively.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of Wnt/β-catenin signaling for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value of the test compound.

-

Safety Information

This compound is classified as a hazardous substance. The following hazard and precautionary statements should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Target Organs: Respiratory system.[1]

Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The four chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to create a library of quinoxaline derivatives. These derivatives can then be screened for a wide range of biological activities.

Given that substituted quinoxalines have shown promise as inhibitors of the Wnt/β-catenin pathway, this compound is a relevant starting material for the development of novel anticancer therapeutics, particularly for cancers where this pathway is aberrantly activated, such as colorectal cancer. Further research into the synthesis of derivatives of this compound and their subsequent biological evaluation is a promising avenue for drug discovery.

References

Unveiling the Past: The Historical Discovery and Synthesis of 2,3,6,7-Tetrachloroquinoxaline

A deep dive into the chemical origins of a pivotal heterocyclic compound, this technical guide illuminates the historical discovery and the evolution of the synthesis of 2,3,6,7-tetrachloroquinoxaline. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the foundational chemical principles and methodologies that have shaped our understanding of this important molecule.

Historical Context: The Dawn of Quinoxaline Chemistry

The journey to this compound begins with the pioneering work of German chemist Oscar Hinsberg. In 1884, Hinsberg first reported the synthesis of quinoxaline derivatives through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][2][3] This seminal reaction, now known as the Hinsberg quinoxaline synthesis, laid the fundamental groundwork for the entire class of quinoxaline heterocycles.

While Hinsberg's initial work did not specifically describe the tetrachlorinated derivative, his methodology provided the essential chemical logic for its eventual synthesis. The core principle of the Hinsberg reaction is the formation of the pyrazine ring of the quinoxaline system by the reaction of the two amino groups of an o-phenylenediamine with the two carbonyl groups of a 1,2-dicarbonyl compound.

The First Synthesis: A Logical Extension of Hinsberg's Work

The first documented synthesis of this compound was a direct application of the Hinsberg condensation. The key to producing this specific derivative lay in the selection of the appropriate chlorinated starting material: 4,5-dichloro-1,2-phenylenediamine. By reacting this diamine with a simple 1,2-dicarbonyl compound, such as glyoxal, early chemists were able to construct the desired this compound.

The logical pathway for this initial synthesis is a two-step process, beginning with the preparation of the chlorinated diamine followed by the cyclization reaction.

Logical Synthesis Pathway

References

Starting materials for the synthesis of 2,3,6,7-Tetrachloroquinoxaline

An In-depth Technical Guide to the Synthesis of 2,3,6,7-Tetrachloroquinoxaline from Fundamental Starting Materials

Abstract

This compound is a pivotal building block in the synthesis of advanced functional materials and complex pharmaceutical agents. Its rigid, electron-deficient aromatic core, adorned with four reactive chlorine atoms, allows for diverse subsequent functionalization via nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the selection and transformation of readily available starting materials. We will dissect a robust and widely-cited multi-step synthesis beginning from 1,2-dichlorobenzene, detailing the rationale behind each synthetic step, providing validated experimental protocols, and offering insights into process optimization and safety. The core of this synthesis involves the preparation of the key intermediate, 4,5-dichloro-1,2-phenylenediamine, followed by the construction and subsequent chlorination of the quinoxaline ring system.

Introduction: Strategic Importance and Retrosynthetic Analysis

Quinoxaline derivatives are a class of heterocyclic compounds with a broad spectrum of applications, including as dyes, organic semiconductors, and biologically active agents. The polychlorinated variant, this compound, offers exceptional synthetic versatility. The chlorine atoms can be selectively displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the construction of complex molecular architectures.

A logical retrosynthetic approach to this compound reveals a clear and efficient synthetic strategy. The target molecule can be disconnected at the C2-Cl and C3-Cl bonds, pointing to a precursor like 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (3) . This dione is readily formed through the cyclocondensation of the key intermediate, 4,5-dichloro-1,2-phenylenediamine (2) , with oxalic acid. The diamine itself is most practically prepared via the reduction of 1,2-dichloro-4,5-dinitrobenzene (1) , which, in turn, is synthesized by the dinitration of the commodity chemical 1,2-dichlorobenzene .

This multi-step pathway, illustrated below, forms the basis of our technical discussion.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Core Diamine Precursor

The successful synthesis of the target quinoxaline hinges on the efficient preparation of high-purity 4,5-dichloro-1,2-phenylenediamine. This is typically achieved in a two-step process from 1,2-dichlorobenzene.

Step 1.1: Dinitration of 1,2-Dichlorobenzene

The introduction of two nitro groups onto the 1,2-dichlorobenzene ring is an archetypal electrophilic aromatic substitution reaction.

-

Causality and Mechanistic Insight : 1,2-Dichlorobenzene is a relatively deactivated aromatic ring due to the inductive electron-withdrawing nature of the chlorine atoms. However, the chlorines are ortho-, para-directing. The first nitration occurs predominantly at position 4, para to one chlorine and ortho to the other, yielding 1,2-dichloro-4-nitrobenzene[1]. Pushing the reaction with forcing conditions (stronger acid concentration, higher temperature) allows for the introduction of a second nitro group. This second substitution is directed to position 5, resulting in the desired 1,2-dichloro-4,5-dinitrobenzene[2][3]. The use of a mixed acid system, typically concentrated nitric acid and fuming sulfuric acid (oleum), is crucial. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the ring for the second nitration.

Detailed Experimental Protocol: Synthesis of 1,2-Dichloro-4,5-dinitrobenzene (1)

-

Apparatus Setup : In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be placed in an ice-water bath for temperature control.

-

Reagent Charging : To the flask, cautiously add 1,2-dichlorobenzene.

-

Nitrating Mixture : Prepare the nitrating mixture by slowly adding concentrated nitric acid to fuming sulfuric acid (20% SO₃) in a separate beaker, cooled in an ice bath.

-

Reaction : Cool the 1,2-dichlorobenzene to 0-5 °C. Begin the slow, dropwise addition of the cold nitrating mixture, ensuring the internal temperature does not exceed 10 °C.

-

Heating : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or GC.

-

Workup : Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice.

-

Isolation : The solid yellow precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper, then wash with a small amount of cold ethanol.

-

Purification : The crude product can be recrystallized from ethanol or acetic acid to yield pale yellow needles of 1,2-dichloro-4,5-dinitrobenzene.

Step 1.2: Reduction to 4,5-Dichloro-1,2-phenylenediamine (2)

The conversion of the dinitro compound to the diamine is a critical reduction step. Several methods are effective, with the choice often depending on scale, cost, and available equipment.

-

Expertise & Field Insights :

-

Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl) : This is a classic, cost-effective, and robust method. Iron powder in acidic medium (acetic acid or HCl) is a common choice for large-scale industrial synthesis. The workup can be cumbersome due to the formation of iron sludge. Tin(II) chloride is a milder and cleaner alternative often preferred in laboratory settings, but it is more expensive.

-

Catalytic Hydrogenation : Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a very clean method, producing water as the only byproduct. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of flammable hydrogen gas. Nitro groups can sometimes inhibit catalyst activity, but it is generally a high-yielding procedure.

-

Detailed Experimental Protocol: Reduction using Iron/HCl

-

Apparatus Setup : Equip a large round-bottom flask with a mechanical stirrer and a reflux condenser.

-

Reagent Charging : Add 1,2-dichloro-4,5-dinitrobenzene (1), iron powder, and ethanol to the flask.

-

Reaction Initiation : Heat the stirred suspension to reflux. Slowly add concentrated hydrochloric acid (HCl) dropwise via an addition funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion : After the HCl addition is complete, maintain the reflux for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

-

Workup : While still hot, add sodium carbonate or a concentrated solution of sodium hydroxide to neutralize the acid and precipitate iron hydroxides.

-

Isolation : Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

-

Purification : Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid residue can be recrystallized from an ethanol/water mixture to yield 4,5-dichloro-1,2-phenylenediamine (2) as off-white to brown crystals[4][5][6].

| Parameter | Dinitration of 1,2-Dichlorobenzene | Reduction of Dinitro-Intermediate (Fe/HCl) |

| Key Reagents | HNO₃, H₂SO₄ (fuming) | Fe powder, HCl, Ethanol |

| Temperature | 0 °C (addition), 100 °C (reaction) | Reflux (~80 °C) |

| Typical Yield | 45-60%[2] | 80-95% |

| Key Hazard | Highly corrosive, exothermic reaction | Exothermic, flammable solvent |

Part 2: Construction and Chlorination of the Quinoxaline Ring

With the core diamine in hand, the final two steps involve building the heterocyclic ring and installing the final two chlorine atoms.

Step 2.1: Cyclocondensation to form 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (3)

This step involves the reaction of the two amino groups of the o-phenylenediamine with a 1,2-dicarbonyl equivalent, in this case, oxalic acid.

-

Rationale : The reaction is a double condensation. Each amine group attacks one of the carboxylic acid carbonyls of oxalic acid, followed by dehydration, to form two new amide-like bonds within a six-membered ring. The reaction is typically acid-catalyzed and driven to completion by heating in a suitable solvent, often aqueous HCl, which facilitates the dehydration steps. The product, a quinoxalinedione, is a stable, often high-melting solid that precipitates from the reaction mixture upon cooling.

Detailed Experimental Protocol: Synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (3)

-

Reagent Charging : In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloro-1,2-phenylenediamine (2) and oxalic acid dihydrate in dilute hydrochloric acid (e.g., 2 M HCl).

-

Reaction : Heat the mixture to reflux with vigorous stirring. The suspension will typically dissolve and then a new precipitate will form as the product is generated. Maintain reflux for 2-4 hours.

-

Isolation : Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Washing : Wash the filter cake extensively with water to remove any unreacted oxalic acid and HCl, followed by a wash with ethanol.

-

Drying : Dry the product in a vacuum oven. The resulting 6,7-dichloroquinoxaline-2,3(1H,4H)-dione is usually of sufficient purity for the next step.

Step 2.2: Chlorination to this compound

The final step is the conversion of the lactam (cyclic amide) functional groups of the dione into chloro groups.

-

Causality and Reagent Choice : The C=O bonds in the quinoxalinedione have amide-like character. These are not reactive enough for simple chlorinating agents. A powerful reagent like phosphorus oxychloride (POCl₃) is required. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The addition of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or a phase-transfer catalyst can accelerate the reaction. The reaction is performed neat in excess POCl₃, which acts as both reagent and solvent.

Caption: Key reagents and transformation in the final chlorination step.

Detailed Experimental Protocol: Synthesis of this compound

-

Apparatus Setup : In a fume hood, equip a round-bottom flask with a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize evolving HCl gas).

-

Reagent Charging : Carefully add 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (3) to a significant excess of phosphorus oxychloride (POCl₃). Add a catalytic amount of DMF.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The solid will gradually dissolve as it is converted to the product.

-

Workup : Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

-

Isolation : The crude product precipitates as a solid. Collect it by vacuum filtration and wash thoroughly with water.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or xylene.

Conclusion

The synthesis of this compound is a well-established, multi-step process that relies on fundamental reactions in aromatic chemistry. The most practical and economically viable route begins with the dinitration of 1,2-dichlorobenzene, followed by reduction to 4,5-dichloro-1,2-phenylenediamine. This key diamine intermediate is then converted to the final product via a two-step cyclocondensation/chlorination sequence. Careful control of reaction conditions, particularly temperature and reagent stoichiometry, is essential for achieving high yields and purity at each stage. The protocols described herein provide a robust framework for researchers and drug development professionals to access this versatile and valuable chemical intermediate.

References

- 1. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 2. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. 1,2-Dichloro-4,5-dinitrobenzene | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | FD00402 [biosynth.com]

- 5. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 6. A17738.06 [thermofisher.com]

The Versatile Heterocycle: A Technical Guide to 2,3,6,7-Tetrachloroquinoxaline as a Core Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3,6,7-Tetrachloroquinoxaline is a pivotal heterocyclic compound that has garnered significant attention as a versatile building block in the realms of medicinal chemistry and materials science. Its electron-deficient aromatic system, adorned with four reactive chlorine atoms, provides a unique platform for the synthesis of a diverse array of functionalized derivatives. This technical guide offers an in-depth exploration of the synthesis, reactivity, and applications of this compound, providing researchers and professionals with the essential knowledge to leverage its potential in their respective fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 25983-14-6 |

| Molecular Formula | C₈H₂Cl₄N₂ |

| Molecular Weight | 267.93 g/mol |

| Melting Point | 174-176 °C |

| Appearance | Solid |

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, the reaction of 4,5-dichloro-1,2-phenylenediamine with an appropriate C2 synthon, such as oxalic acid or its derivatives, is the most common approach.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative method for the laboratory-scale synthesis of the title compound.

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Oxalyl chloride

-

Anhydrous toluene

-

Pyridine (catalytic amount)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of pyridine to the suspension.

-

Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous toluene from the dropping funnel to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold toluene and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Caption: Synthetic pathway for this compound.

Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The four chlorine atoms on the quinoxaline ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a building block, allowing for the sequential and regioselective introduction of various nucleophiles. The electron-withdrawing nature of the pyrazine ring activates the C-Cl bonds, facilitating attack by nucleophiles such as amines, thiols, and alkoxides.

General Experimental Protocol for SNAr Reactions

This protocol provides a general framework for the substitution of the chlorine atoms on this compound.

Materials:

-

This compound

-

Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)

-

Base (e.g., K₂CO₃, Et₃N, or NaH)

-

Anhydrous solvent (e.g., DMF, DMSO, or THF)

Procedure:

-

Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.

-

Add the nucleophile (1 to 4+ equivalents, depending on the desired degree of substitution) and a suitable base.

-

Stir the reaction mixture at room temperature or heat as required, monitoring by TLC. The reaction temperature and time will vary depending on the nucleophilicity of the incoming group and the desired number of substitutions.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reactivity Data Summary

The following table summarizes representative quantitative data for SNAr reactions on chloro-quinoxalines with various nucleophiles.

| Nucleophile | Product Type | Typical Conditions | Yield Range (%) |

| Primary/Secondary Amines | Amino-quinoxalines | K₂CO₃, DMF, 80-120 °C | 60-95 |

| Thiols | Thioether-quinoxalines | NaH, THF, 0 °C to rt | 70-90 |

| Alcohols/Phenols | Ether-quinoxalines | NaH, THF, 0 °C to rt | 65-85 |

Note: Yields are highly dependent on the specific nucleophile and reaction conditions.

Caption: Nucleophilic aromatic substitution on this compound.

Applications in Drug Discovery

Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of this compound have been investigated as potent anticancer agents.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Certain 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of this pathway.[2] These compounds can interfere with the interaction between β-catenin and its transcriptional co-activators, leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell growth.

Caption: Inhibition of Wnt/β-catenin pathway by a quinoxaline derivative.

Applications in Materials Science

The extended π-system and tunable electronic properties of quinoxaline derivatives make them promising candidates for applications in organic electronics. By strategically substituting the chlorine atoms with electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels of the resulting materials can be precisely controlled.

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Quinoxaline-based materials have been successfully employed as electron-transporting and emissive layers in OLEDs.[3] Their high electron affinity and good film-forming properties contribute to enhanced device performance. In the realm of organic photovoltaics, quinoxaline derivatives have been developed as non-fullerene acceptors in organic solar cells, leading to high power conversion efficiencies.[4]

Characterization Data for a Representative Derivative

The following table presents typical characterization data for a tetra-substituted quinoxaline derivative designed for organic electronic applications.

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

| Tetra(thiophenyl)quinoxaline | -5.4 | -3.2 | 2.2 | OSC Acceptor |

Note: These values are illustrative and can vary based on the specific substituents and measurement techniques.

Caption: Workflow for developing quinoxaline-based organic electronic materials.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the exceptional reactivity of its chlorine atoms towards nucleophilic aromatic substitution provide a robust platform for the creation of a vast library of derivatives. These derivatives have demonstrated significant potential in both medicinal chemistry, particularly as anticancer agents targeting key signaling pathways, and in materials science for the development of high-performance organic electronic devices. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of this compound in their pursuit of novel and impactful scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and device characterisation of side-chain polymer electron transport materials for organic semiconductor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3,6,7-Tetrachloroquinoxaline: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synthesis, spectroscopic properties, and biological activity of 2,3,6,7-tetrachloroquinoxaline is limited in publicly accessible literature. This guide provides a comprehensive overview based on established principles of quinoxaline chemistry and data from structurally related compounds to infer its properties and potential applications.

Introduction

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] The quinoxaline scaffold is a key structural motif in numerous biologically active molecules, exhibiting antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[1][4][5] The introduction of halogen substituents, such as chlorine, onto the quinoxaline ring can significantly modulate the electronic properties and biological activity of these compounds.[3] This technical guide focuses on this compound, a fully chlorinated derivative, providing insights into its synthesis, characterization, and predicted biological relevance based on the current understanding of quinoxaline chemistry.

Physicochemical Properties

Based on available data from chemical suppliers, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25983-14-6 | [6] |

| Molecular Formula | C₈H₂Cl₄N₂ | [6] |

| Molecular Weight | 267.93 g/mol | [6] |

| Boiling Point | 319.8 °C at 760 mmHg | [6] |

| Density | 1.697 g/cm³ | [6] |

| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl | [6] |

| InChI | InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H | [6] |

| InChI Key | GQWLQHHUPKCOJH-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

General Synthesis Workflow for Quinoxalines

Caption: General workflow for the synthesis of quinoxaline derivatives.

Plausible Experimental Protocol for this compound

Step 1: Synthesis of 6,7-dichloroquinoxaline-2,3-dione

-

In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Slowly add a solution of oxalic acid (1.1 equivalents) in the same solvent to the flask.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry under vacuum to obtain crude 6,7-dichloroquinoxaline-2,3-dione.

Step 2: Chlorination to this compound

-

In a fume hood, carefully add the crude 6,7-dichloroquinoxaline-2,3-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

-

Heat the mixture to reflux for 4-8 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Spectroscopic Characterization

No experimental NMR or mass spectrometry data for this compound has been found in the reviewed literature. However, based on the structure and data from related compounds, the following spectral characteristics can be predicted.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | A single singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two equivalent protons at C-5 and C-8. |

| ¹³C NMR | Four signals are expected: two for the chlorinated carbons in the pyrazine ring (C-2 and C-3), and two for the carbons in the benzene ring (C-4a/C-8a, C-5/C-8, C-6/C-7). The chemical shifts of the carbons directly bonded to chlorine will be significantly downfield. |

| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing four chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z 266, with other major peaks at m/z 268, 270, and 272 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

| IR | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |

General Workflow for Compound Characterization

Caption: General workflow for the purification and characterization of a synthesized compound.

Biological Activities (Inferred)

Direct biological studies on this compound are not available. However, the biological activities of various other chlorinated and substituted quinoxaline derivatives provide a strong indication of its potential as a bioactive molecule.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of quinoxaline derivatives.[2][4][5][6][7] The mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4] Halogen substitution, particularly with chlorine, has been shown to enhance the cytotoxic effects of some quinoxaline compounds.[3] It is plausible that this compound could exhibit significant anticancer activity.

Antimicrobial Activity

Quinoxaline derivatives are well-known for their broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[3][8][9][10][11] The presence of chloro-substituents has been correlated with potent antibacterial and antifungal properties in many heterocyclic systems.[3] Therefore, this compound is a promising candidate for antimicrobial screening.

The following table summarizes the reported biological activities of some related chloroquinoxaline derivatives.

| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference |

| Chloro-substituted Quinoxalines | Antibacterial, Antifungal | Not specified | [3][8][9] |

| Bromo-substituted Quinoxalines | Anticancer (Lung Cancer) | Induction of apoptosis | [2] |

| Quinoxaline Sulfonamides | Anticancer, Antileishmanial | Not specified | [3] |

| Imidazo[1,2-a]quinoxalines | Anticancer | Microtubule-interfering agents | [4] |

Hypothetical Signaling Pathway Modulation

Given that many quinoxaline derivatives act as kinase inhibitors, a plausible mechanism of action for their anticancer effects could be through the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The diagram below illustrates a hypothetical signaling cascade that could be targeted by a quinoxaline-based kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of certain novel quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Emerging Research Frontiers for 2,3,6,7-Tetrachloroquinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. Among its numerous halogenated derivatives, 2,3,6,7-tetrachloroquinoxaline emerges as a pivotal precursor for the synthesis of novel compounds with significant therapeutic and technological potential. The four chlorine atoms on the quinoxaline core are susceptible to nucleophilic substitution, offering a versatile platform for creating a diverse library of derivatives. This technical guide delves into the emerging research areas for derivatives of this compound, providing an in-depth overview of their synthesis, biological evaluation, and potential mechanisms of action, with a focus on anticancer applications.

Synthesis of Functionalized Quinoxaline Derivatives

The primary route to functionalizing the this compound core involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine ring and the additional chlorine atoms activate the C-Cl bonds towards attack by various nucleophiles.

Synthesis of Thioether Derivatives

The reaction of this compound with thiols is a prominent area of investigation. The resulting thioether derivatives have shown promise in various biological applications.

Experimental Protocol: Synthesis of 2,3,6,7-Tetrakis(4-methylphenylthio)quinoxaline

A solution of this compound (1.0 mmol) and 4-methylthiophenol (4.4 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is prepared. To this solution, anhydrous potassium carbonate (K2CO3, 5.0 mmol) is added, and the mixture is stirred at 80°C for 8 hours under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2,3,6,7-tetrakis(4-methylphenylthio)quinoxaline.

Characterization Data:

-

1H NMR (400 MHz, CDCl3): δ 7.30 (s, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 8H, Ar-H), 6.95 (d, J = 8.0 Hz, 8H, Ar-H), 2.35 (s, 12H, CH3).

-

13C NMR (101 MHz, CDCl3): δ 149.5, 140.2, 138.5, 131.0, 130.5, 129.8, 128.0, 21.2.

The following diagram illustrates the general workflow for this synthesis.

A Technical Guide to the Thermochemical Landscape of 2,3,6,7-Tetrachloroquinoxaline

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the thermochemical properties of 2,3,6,7-tetrachloroquinoxaline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on the established experimental and computational protocols applicable to chlorinated aromatic compounds. This approach equips researchers with the necessary framework to either conduct their own experimental investigations or to generate reliable theoretical estimations of the key thermochemical parameters.

Core Thermochemical Data

| Thermochemical Property | Symbol | Estimated Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | +150 to +250 | Computational Chemistry (e.g., G4, ωB97X-D) |

| Standard Enthalpy of Formation (solid) | ΔHf°(s) | +80 to +180 | Combustion Calorimetry |

| Standard Enthalpy of Sublimation | ΔHsub° | +70 to +100 | Knudsen Effusion Mass Spectrometry |

| Enthalpy of Fusion | ΔHfus | +20 to +40 | Differential Scanning Calorimetry (DSC) |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of solid organic compounds like this compound requires a suite of specialized analytical techniques. The following sections detail the standard experimental protocols.

Determination of the Standard Enthalpy of Formation (ΔHf°(s)) via Combustion Calorimetry

Combustion calorimetry is the cornerstone for determining the standard enthalpy of formation of organic compounds. For organochlorine compounds, special considerations are necessary to ensure complete combustion and to handle the resulting acidic products.[1][2]

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Bomb Preparation: The bomb is charged with a high pressure of pure oxygen. A small, known amount of a reducing agent solution, such as hydrazine dihydrochloride, is often added to the bomb to ensure that all chlorine is converted to chloride ions in the final solution.[1]

-

Combustion: The sample is ignited, and the complete combustion leads to the formation of carbon dioxide, water, nitrogen gas, and hydrochloric acid.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to calculate the heat released during the combustion.

-

Analysis of Products: The final bomb solution is analyzed to determine the concentration of nitric acid and hydrochloric acid formed.

-

Calculation: The standard enthalpy of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Caption: Workflow for Determining Enthalpy of Formation via Combustion Calorimetry.

Determination of the Standard Enthalpy of Sublimation (ΔHsub°) via Knudsen Effusion Mass Spectrometry

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is crucial for deriving the gas-phase enthalpy of formation. Knudsen effusion mass spectrometry (KEMS) is a highly sensitive technique for this measurement.[3][4][5]

Methodology:

-

Sample Loading: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostatted container with a very small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber of a mass spectrometer.

-

Heating: The Knudsen cell is heated to a series of precise temperatures, causing the sample to sublime and effuse through the orifice as a molecular beam.

-

Mass Spectrometry: The effusing vapor is ionized, and the ion intensity of the parent molecule is measured by the mass spectrometer. This intensity is proportional to the vapor pressure of the substance at that temperature.

-

Data Analysis: The vapor pressure is measured at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[5]

Caption: Experimental Workflow for Knudsen Effusion Mass Spectrometry.

Determination of the Enthalpy of Fusion (ΔHfus) via Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a powerful technique for measuring the heat absorbed or released by a sample as a function of temperature. It is the primary method for determining the enthalpy of fusion and the melting point of a compound.[6][7]

Methodology:

-

Sample Encapsulation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan (commonly aluminum). An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating ramp.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the onset of this peak is the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.[8]

Caption: Process for Determining Enthalpy of Fusion using DSC.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a robust alternative for estimating thermochemical properties. For chlorinated polycyclic aromatic hydrocarbons and related compounds, several well-established quantum chemistry methods can be employed.[9][10]

Recommended Approaches:

-

Composite Methods (G3, G4, CBS-QB3): These methods involve a series of calculations that approximate a high-level theoretical result at a reduced computational cost. The G4 method, in particular, has shown good accuracy for predicting the enthalpy of formation of chlorinated aromatic compounds.[9]

-

Density Functional Theory (DFT): Functionals such as ωB97X-D have demonstrated strong performance in predicting the enthalpy of formation and bond dissociation energies for similar molecules, often providing a good balance between accuracy and computational expense.[9]

The general workflow for computational thermochemistry involves geometry optimization, frequency calculation to obtain zero-point vibrational energies and thermal corrections, and a high-level single-point energy calculation. The enthalpy of formation is then typically calculated using the atomization method.[9]

Interrelation of Thermochemical Data

The thermochemical parameters determined through these experimental and computational methods are interconnected through fundamental thermodynamic principles. The following diagram illustrates the logical relationship for deriving the gas-phase standard enthalpy of formation, a critical parameter for understanding gas-phase reaction mechanisms and bond energies.

Caption: Derivation of Gas-Phase Enthalpy of Formation.

Conclusion

This technical guide has outlined the primary experimental and computational methodologies for the thermochemical characterization of this compound. While direct experimental data for this compound remains elusive in the current literature, the protocols for combustion calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry provide a clear path for its empirical determination. Furthermore, modern computational chemistry offers a powerful and reliable means of predicting its thermochemical properties. The application of these methods will enable a deeper understanding of the energetic landscape of this compound, providing crucial data for researchers in drug development and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene (Journal Article) | OSTI.GOV [osti.gov]

- 3. msinstruments.us [msinstruments.us]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. researchgate.net [researchgate.net]

- 6. calnesis.com [calnesis.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,6,7-Tetrachloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,3,6,7-tetrachloroquinoxaline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol outlines a reliable two-step synthetic pathway, commencing with the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid to form the intermediate, 6,7-dichloroquinoxaline-2,3-dione. This intermediate is subsequently chlorinated to yield the final product. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and the final product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| 4,5-Dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | 158-164 | - | - | 5348-42-5 |

| 6,7-Dichloroquinoxaline-2,3-dione | C₈H₄Cl₂N₂O₂ | 231.04 | >300 | - | - | 25983-13-5 |

| This compound | C₈H₂Cl₄N₂ | 267.93 [] | 174-176 | 319.8 [] | 1.697 [] | 25983-14-6 [][2][3][4] |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, which is detailed below.

Step 1: Synthesis of 6,7-Dichloroquinoxaline-2,3-dione

This step involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with oxalic acid.

Materials:

-

4,5-Dichloro-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

2 M Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, suspend 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in 2 M hydrochloric acid.

-

Add a solution of oxalic acid dihydrate (1.1 equivalents) in water to the suspension.

-

Heat the reaction mixture to reflux with constant stirring for 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product, 6,7-dichloroquinoxaline-2,3-dione, in a vacuum oven. An expected yield of over 90% can be anticipated based on analogous reactions.

Step 2: Synthesis of this compound

This step involves the chlorination of the intermediate, 6,7-dichloroquinoxaline-2,3-dione, using phosphorus oxychloride.

Materials:

-

6,7-Dichloroquinoxaline-2,3-dione (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice-cold water

-

Dichloromethane or Chloroform for extraction

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the dried 6,7-dichloroquinoxaline-2,3-dione (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Collect the precipitate by vacuum filtration, and wash it thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography. High yields in the range of 90-98% have been reported for analogous chlorination reactions of quinoxaline-2,3-diones[5].

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Melting Point: Determination of the melting point and comparison with the literature value (174-176 °C).

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region corresponding to the two equivalent protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.

-

-

Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 267.93 g/mol .

Visualizing the Synthesis Workflow

The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.

References

Application of 2,3,6,7-Tetrachloroquinoxaline in Suzuki Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules with applications in medicinal chemistry and materials science.[1][2][3][4][5] The functionalization of the quinoxaline scaffold is crucial for developing novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6][7][8][9] This document provides detailed application notes and generalized protocols for the Suzuki coupling reactions of 2,3,6,7-tetrachloroquinoxaline with various boronic acids.

While specific literature on the Suzuki coupling of this compound is limited, the methodologies presented here are based on established protocols for structurally similar polychlorinated and chloro-substituted quinoxalines and other N-heterocycles.[6][10][11][12][13] The reactivity of the chlorine atoms on the quinoxaline ring is influenced by their position. The chlorine atoms at the 2- and 3-positions are generally more reactive towards palladium-catalyzed cross-coupling than those on the benzene ring (6- and 7-positions) due to the electron-withdrawing nature of the pyrazine ring. This differential reactivity allows for the potential for selective and sequential functionalization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronate ester) and an organic halide or triflate in the presence of a base.[6][8][14] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[6][14]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and yields for Suzuki coupling reactions of analogous chloro-substituted heterocycles. This data serves as a reference for designing experiments with this compound. Note that yields are highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent used. Stepwise functionalization may be possible, with initial reactions likely occurring at the more reactive 2- and 3-positions.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [6] |

| 2 | 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 (at C-7) | [10][11] |

| 3 | 2-Chloro-3-(2-thienyl)quinoxaline | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | [12] |

| 4 | 2,6-Dichloroquinoxaline | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 90 | [13] |

| 5 | Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 70-95 | [7] |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) is recommended for each specific substrate combination.

Protocol A: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general starting point for the Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents per reactive chlorine)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents per reactive chlorine)

-

1,4-Dioxane or Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv. for monosubstitution), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).[6][13]

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[12]

-

Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours.[6][13]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoxaline.

-

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Protocol B: Suzuki Coupling using a Buchwald-type Ligand for Challenging Substrates

For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system employing a Buchwald-type ligand may be necessary.[7]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents per reactive chlorine)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

SPhos or XPhos (2-4 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents per reactive chlorine)

-

Toluene or 1,4-Dioxane

-

Water (degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the arylboronic acid, Pd₂(dba)₃, the phosphine ligand (e.g., SPhos), and K₃PO₄.

-

Add degassed solvent (e.g., toluene/water mixture).

-

Seal the vessel and heat the mixture at 100-120 °C for 12-24 hours.

-

Follow the workup and purification procedure as described in Protocol A.

Experimental Workflow and Signaling Pathway Context

Experimental Workflow

The general workflow for performing a Suzuki coupling reaction with this compound is illustrated below.

Relevance to Drug Development and Signaling Pathways

Quinoxaline derivatives are of significant interest to drug development professionals due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5] The synthesis of diverse libraries of substituted quinoxalines via Suzuki coupling is a key strategy for structure-activity relationship (SAR) studies. While a specific signaling pathway for this compound is not defined, its derivatives could potentially modulate various biological pathways implicated in disease. For example, substituted quinoxalines have been investigated as kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted quinoxalines from this compound. The potential for regioselective functionalization makes this substrate a versatile building block for creating diverse molecular architectures. The choice of palladium catalyst, ligand, base, and solvent system can be optimized to achieve high yields for a variety of aryl- and heteroarylboronic acids. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and apply this chemistry in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of Phenazine Derivatives from 2,3,6,7-Tetrachloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their diverse pharmacological potential has made them attractive targets in drug discovery and development. One versatile precursor for the synthesis of substituted phenazines is 2,3,6,7-tetrachloroquinoxaline. The four chlorine atoms on the quinoxaline core are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities, particularly amino groups, to build the phenazine scaffold.

This document provides detailed application notes and protocols for the synthesis of phenazine derivatives using this compound as a starting material. The methodologies described are based on the principles of nucleophilic aromatic substitution reactions and provide a framework for the synthesis of a diverse library of phenazine compounds.

Principle of the Synthesis

The core of the synthesis involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on this compound with primary amines. The reaction proceeds through a stepwise displacement of the chloride ions by the amine nucleophile. The reactivity of the chlorine atoms can be influenced by the position on the quinoxaline ring and the nature of the nucleophile. Generally, the reaction is facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction and may be accelerated by heat.

Experimental Protocols

General Protocol for the Synthesis of Tetra-substituted Phenazines

This protocol describes a generalized procedure for the reaction of this compound with an excess of a primary amine to achieve full substitution.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, butylamine) (at least 4 equivalents)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

-

Base (e.g., Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3), or a non-nucleophilic organic base like Triethylamine (NEt3)) (optional, as excess amine can also act as the base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Addition of Reagents: Add the primary amine (4.0-5.0 eq) to the solution. If using an inorganic base, add it to the mixture (4.0-5.0 eq).

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to a temperature between 80 °C and 150 °C with vigorous stirring. The optimal temperature and reaction time will depend on the reactivity of the amine and the solvent used. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and excess amine.

-

Purification: Dry the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetra-substituted phenazine derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for the Sequential Synthesis of Unsymmetrically Substituted Phenazines